molecular formula C26H24N4O3S B12131794 N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide

Cat. No.: B12131794
M. Wt: 472.6 g/mol
InChI Key: WATFSHZUZYQSOM-UHFFFAOYSA-N
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Description

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonamide group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where 4,6-dimethylpyrimidine is reacted with a sulfonamide derivative, followed by coupling with diphenylacetamide. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide
  • N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-ethoxybenzamide

Uniqueness

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide is unique due to its combination of a pyrimidine ring and a diphenylacetamide moiety, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H24N4O3S

Molecular Weight

472.6 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,2-diphenylacetamide

InChI

InChI=1S/C26H24N4O3S/c1-18-17-19(2)28-26(27-18)30-34(32,33)23-15-13-22(14-16-23)29-25(31)24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-17,24H,1-2H3,(H,29,31)(H,27,28,30)

InChI Key

WATFSHZUZYQSOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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